molecular formula C21H19BrN2O3 B5042374 3-{2-[2-(2-allylphenoxy)ethoxy]-5-bromophenyl}-2-cyanoacrylamide

3-{2-[2-(2-allylphenoxy)ethoxy]-5-bromophenyl}-2-cyanoacrylamide

Cat. No.: B5042374
M. Wt: 427.3 g/mol
InChI Key: IXIWIOUBPYMPAE-SFQUDFHCSA-N
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Description

The compound “3-{2-[2-(2-allylphenoxy)ethoxy]-5-bromophenyl}-2-cyanoacrylamide” is an organic compound containing multiple functional groups including an allyl group, phenoxy group, bromophenyl group, and a cyanoacrylamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the allyl group could be introduced via an allylation reaction, the phenoxy group via a Williamson ether synthesis, and the cyanoacrylamide group via a Knoevenagel condensation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of the allyl group suggests the possibility of cis-trans isomerism, while the aromatic ring from the phenoxy group contributes to the compound’s stability .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The allyl group could participate in reactions such as the allylic halogenation or the Claisen rearrangement. The phenoxy group could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano and amide groups could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, it could interact with biological targets via the functional groups present in its structure .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The future research directions involving this compound could be numerous, ranging from exploring its potential uses in various fields such as medicine or materials science, to studying its reactivity and interactions with other compounds .

Properties

IUPAC Name

(E)-3-[5-bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3/c1-2-5-15-6-3-4-7-19(15)26-10-11-27-20-9-8-18(22)13-16(20)12-17(14-23)21(24)25/h2-4,6-9,12-13H,1,5,10-11H2,(H2,24,25)/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIWIOUBPYMPAE-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Br)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Br)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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